molecular formula C21H15N3O5 B14799699 N'-[(4-nitrophenyl)carbonyl]-2-(phenylcarbonyl)benzohydrazide

N'-[(4-nitrophenyl)carbonyl]-2-(phenylcarbonyl)benzohydrazide

Cat. No.: B14799699
M. Wt: 389.4 g/mol
InChI Key: BZGWVDBRBJKNCQ-UHFFFAOYSA-N
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Description

2-Benzoyl-N’-(4-nitrobenzoyl)benzohydrazide is an organic compound with the molecular formula C21H15N3O5 It is a derivative of benzohydrazide, characterized by the presence of benzoyl and nitrobenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzoyl-N’-(4-nitrobenzoyl)benzohydrazide typically involves the reaction of benzohydrazide with benzoyl chloride and 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 2-benzoyl-N’-(4-nitrobenzoyl)benzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-N’-(4-nitrobenzoyl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzoyl-N’-(4-nitrobenzoyl)benzohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-benzoyl-N’-(4-nitrobenzoyl)benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to its biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzoyl-N’-(4-nitrobenzoyl)benzohydrazide is unique due to the presence of both benzoyl and nitrobenzoyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H15N3O5

Molecular Weight

389.4 g/mol

IUPAC Name

2-benzoyl-N'-(4-nitrobenzoyl)benzohydrazide

InChI

InChI=1S/C21H15N3O5/c25-19(14-6-2-1-3-7-14)17-8-4-5-9-18(17)21(27)23-22-20(26)15-10-12-16(13-11-15)24(28)29/h1-13H,(H,22,26)(H,23,27)

InChI Key

BZGWVDBRBJKNCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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